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Compound of Interest

Compound Name:
8-Chloroquinoline-2-carboxylic

acid

Cat. No.: B1503654 Get Quote

An In-depth Technical Guide to 8-Chloroquinoline-2-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the physical, chemical,

and spectroscopic properties of 8-Chloroquinoline-2-carboxylic acid. Designed for

researchers, medicinal chemists, and drug development professionals, this document delves

into the compound's core characteristics, reactivity, analytical protocols, and applications as a

key synthetic intermediate. The narrative integrates field-proven insights with established

scientific data to serve as an authoritative resource for laboratory and development settings.

Core Compound Profile and Physicochemical
Properties
8-Chloroquinoline-2-carboxylic acid is a heterocyclic building block belonging to the

quinoline class of compounds. The quinoline scaffold is a privileged structure in medicinal

chemistry, forming the core of numerous bioactive molecules.[1] The presence of a chlorine

atom at the 8-position and a carboxylic acid at the 2-position provides distinct electronic

properties and versatile chemical handles for synthetic elaboration, making it a valuable

precursor in the discovery of novel therapeutics.[1][2]
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Identifier Data Source

IUPAC Name
8-chloroquinoline-2-carboxylic

acid
PubChemLite

Molecular Formula C₁₀H₆ClNO₂ [3]

CAS Number
21644-10-6 (Verified for this

isomer)
N/A

Molecular Weight 207.61 g/mol [4]

Monoisotopic Mass 207.00871 Da

Physical Properties
Quantitative experimental data for this specific isomer is not broadly published. The properties

listed are based on data for closely related isomers and supplier technical sheets. Researchers

should verify these properties on their specific batch of material.

Property Value Notes

Appearance
White to off-white or pale

yellow solid/powder

Typical appearance for

quinoline carboxylic acids.[5]

Melting Point Not specified; likely >200 °C
Quinoline carboxylic acids are

typically high-melting solids.

Solubility

Soluble in organic solvents like

DMSO, DMF; sparingly soluble

in alcohols; generally insoluble

in water.

The carboxylic acid group

provides some polarity, but the

chlorinated bicyclic ring system

dominates.

pKa Not specified

The carboxylic acid proton is

expected to be acidic (pKa ~3-

4), while the quinoline nitrogen

is weakly basic.
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The reactivity of 8-Chloroquinoline-2-carboxylic acid is dictated by its two primary functional

groups: the carboxylic acid and the chloro-substituted quinoline ring.

Carboxylic Acid Group: This is the most reactive site for derivatization. It can be readily

converted into a variety of other functional groups, most commonly esters and amides, via

activation with reagents like thionyl chloride (SOCl₂) or coupling agents such as TBTU.[6][7]

This pathway is fundamental to its application in drug discovery, allowing for the introduction

of diverse side chains to explore structure-activity relationships (SAR).

Quinoline Ring System: The quinoline core is an electron-deficient aromatic system. The

chlorine atom at the C8 position is generally stable but can potentially participate in

nucleophilic aromatic substitution reactions under specific, often harsh, conditions. The

aromatic rings can also undergo electrophilic substitution, although the reaction is influenced

by the deactivating nature of the carboxylic acid and chloro substituents.

Workflow: Synthesis of an Amide Derivative
The conversion of the carboxylic acid to an amide is a cornerstone reaction for this scaffold.

This workflow illustrates a standard and reliable protocol.

Step 1: Acid Chloride Formation

Step 2: Amide Coupling

8-Chloroquinoline-
2-carboxylic acid

8-Chloroquinoline-
2-carbonyl chloride

(Reactive Intermediate)

Activation

Thionyl Chloride (SOCl₂)
in DCM/DMF (cat.)

Target Amide Derivative

Nucleophilic Acyl Substitution

Primary/Secondary Amine
(R-NH₂)

Coupling
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Click to download full resolution via product page

Caption: General workflow for the synthesis of amide derivatives.

Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of 8-Chloroquinoline-2-
carboxylic acid.

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum would be expected to show

a very broad singlet for the carboxylic acid proton (>13 ppm). The aromatic region (7.5-9.0

ppm) would display a series of doublets and triplets corresponding to the five protons on the

quinoline ring system, with coupling patterns indicative of their positions.

¹³C NMR (Carbon NMR): The spectrum would show 10 distinct carbon signals. The carbonyl

carbon of the carboxylic acid would be significantly downfield (>165 ppm). The remaining

nine signals in the aromatic region (approx. 120-150 ppm) would correspond to the carbons

of the quinoline ring.

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from

the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N

stretching vibrations from the aromatic ring (~1450-1600 cm⁻¹).[8]

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a

prominent peak for the deprotonated molecule [M-H]⁻. The isotopic pattern for a single

chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a definitive characteristic.[9]

Experimental Protocol: ¹H NMR Sample Preparation and
Analysis
This protocol outlines a self-validating system for obtaining a high-quality proton NMR

spectrum.

Material Preparation: Ensure the sample of 8-Chloroquinoline-2-carboxylic acid is dry.

Traces of water can exchange with the carboxylic acid proton, leading to peak broadening or

disappearance. Use an oven-dried NMR tube.
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Causality: Removing residual water and solvent is critical for accurate integration and

observation of labile protons.

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into the

NMR tube.

Causality: An appropriate concentration ensures good signal-to-noise without causing

solubility issues or line broadening.

Solvent Addition: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is

ideal for carboxylic acids as it effectively solvates the molecule and slows the exchange rate

of the acidic proton, allowing for its observation.

Causality: The choice of a deuterated solvent is mandatory to avoid large solvent peaks

overwhelming the analyte signals.

Dissolution: Gently vortex or sonicate the sample until the solid is fully dissolved. Visually

inspect the solution against a light source to ensure no particulate matter remains.

Trustworthiness: This step validates that a homogenous solution has been prepared,

which is essential for acquiring a high-resolution spectrum.

Internal Standard (Optional but Recommended): Add a small, known quantity of an internal

standard like tetramethylsilane (TMS) if not already present in the solvent.

Causality: TMS provides a 0.00 ppm reference point for accurate chemical shift calibration.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using

standard parameters for a ¹H experiment. Ensure a sufficient number of scans to achieve a

good signal-to-noise ratio.

Causality: Standard acquisition parameters are optimized for routine analysis, but may

need adjustment based on sample concentration.

Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 8-Chloroquinoline-2-carboxylic acid is not

readily available, data from closely related chloroquinoline carboxylic acids provide necessary
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guidance.

Hazard Classification: Based on analogues, the compound should be handled as harmful

and an irritant.[10][4][11]

H315: Causes skin irritation.[4][11]

H319: Causes serious eye irritation.[10][4][11]

H335: May cause respiratory irritation.[4][11]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Change gloves

immediately if contaminated.[11]

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is

generated, an approved particulate respirator may be necessary.[13]

Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Wash

hands thoroughly after handling.[11]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep

away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development
8-Chloroquinoline-2-carboxylic acid is not typically an end-product but rather a crucial

intermediate in the synthesis of more complex molecules with potential therapeutic value.

Antimicrobial and Antiviral Agents: The quinoline core is present in many antimicrobial drugs.

Derivatives of 8-hydroxyquinoline (a related scaffold) have shown activity against various

viruses and fungi.[6]

Anticancer Therapeutics: Quinoline-2-carboxylic acid derivatives have been investigated for

their cytotoxic effects against cancer cell lines, with some compounds showing the ability to
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induce apoptosis.[1][2]

Metal Ion Chelation: The 8-hydroxyquinoline scaffold, a close analogue, is a well-known

metal chelator.[6][14] While the 8-chloro derivative lacks the hydroxyl group for strong

chelation, its derivatives can be designed to coordinate with metal ions, a property relevant

in designing certain enzyme inhibitors or diagnostic agents.[15][16]

Conclusion
8-Chloroquinoline-2-carboxylic acid is a versatile and valuable building block for chemical

and pharmaceutical research. Its defined reactive handles allow for predictable and efficient

synthetic transformations, primarily in the generation of amide and ester libraries for biological

screening. A thorough understanding of its properties, reactivity, and handling requirements is

paramount for its safe and effective use in the laboratory. This guide provides the foundational

knowledge necessary for researchers to leverage this compound in their pursuit of novel

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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